molecular formula C22H15N5OS B11037729 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B11037729
M. Wt: 397.5 g/mol
InChI Key: JNHXXCGYLVVRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C22H15N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

1-phenyl-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N5OS/c28-19(15-7-2-1-3-8-15)14-29-22-24-18-11-5-4-10-17(18)21-25-20(26-27(21)22)16-9-6-12-23-13-16/h1-13H,14H2

InChI Key

JNHXXCGYLVVRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

Origin of Product

United States

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